Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate
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Overview
Description
Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as benzyl, oxo, and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-{2-[(benzyloxy)carbonyl]amino}acetamidoacetic acid with benzotriazole using the Katritzky method . This method is efficient for synthesizing biologically relevant peptides and peptide conjugates in high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate can undergo various types of chemical reactions, including:
Oxidation: Conversion of benzylic positions to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution at benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzylic positions can yield benzaldehydes or benzoic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(1-benzyl-2-hydrazino-2-oxoethyl)amino]-1-[4-(benzyloxy)phenyl]-2-oxoethylcarbamate .
- Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate .
- Benzyl 2-[4-(2-amino-2-oxoethyl)phenoxy]ethylcarbamate .
Uniqueness
Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate is unique due to its complex structure, which includes multiple functional groups and a macrocyclic ring. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C38H56N4O10 |
---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
benzyl 4-[[2-[16-[2-oxo-2-[(4-oxo-4-phenylmethoxybutyl)amino]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]butanoate |
InChI |
InChI=1S/C38H56N4O10/c43-35(39-15-7-13-37(45)51-31-33-9-3-1-4-10-33)29-41-17-21-47-25-27-49-23-19-42(20-24-50-28-26-48-22-18-41)30-36(44)40-16-8-14-38(46)52-32-34-11-5-2-6-12-34/h1-6,9-12H,7-8,13-32H2,(H,39,43)(H,40,44) |
InChI Key |
DAIJGQBPXQGZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC(=O)NCCCC(=O)OCC2=CC=CC=C2)CC(=O)NCCCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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